2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide
Overview
Description
2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core substituted with three methyl groups at positions 2, 4, and 6, and a nitrophenyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide typically involves the following steps:
Sulfonation: The benzenesulfonamide core is synthesized by sulfonation of a benzene derivative using sulfur trioxide or chlorosulfonic acid.
Coupling Reaction: The final step involves coupling the nitrophenyl group with the sulfonamide core. This can be achieved through a nucleophilic substitution reaction where the amine group of the sulfonamide reacts with the nitrophenyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.
Nucleophiles: Ammonia, primary or secondary amines, and other nucleophilic species.
Major Products
Reduction Product: 2,4,6-trimethyl-N-(4-aminophenyl)benzenesulfonamide.
Substitution Products: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, particularly in the development of antimicrobial agents.
Chemical Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Material Science: It can be utilized in the synthesis of functional materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamide moiety can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-trimethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
- 2,4,6-trimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide
Uniqueness
2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups on the benzene ring and a nitrophenyl group on the sulfonamide nitrogen enhances its stability and reactivity compared to other sulfonamides.
Properties
IUPAC Name |
2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-8-11(2)15(12(3)9-10)22(20,21)16-13-4-6-14(7-5-13)17(18)19/h4-9,16H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGGKFAOTXDDJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501222591 | |
Record name | 2,4,6-Trimethyl-N-(4-nitrophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501222591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300375-28-4 | |
Record name | 2,4,6-Trimethyl-N-(4-nitrophenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300375-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trimethyl-N-(4-nitrophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501222591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.